molecular formula C21H14BrClF3N3O2S2 B2415364 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 850915-94-5

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2415364
CAS No.: 850915-94-5
M. Wt: 576.83
InChI Key: LEJPCZQSOXJNEL-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H14BrClF3N3O2S2 and its molecular weight is 576.83. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClF3N3O2S2/c22-12-2-4-13(5-3-12)29-19(31)18-15(7-8-32-18)28-20(29)33-10-17(30)27-16-9-11(21(24,25)26)1-6-14(16)23/h1-6,9H,7-8,10H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJPCZQSOXJNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClF3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be dissected into several functional groups that contribute to its biological activity:

  • Thieno[3,2-d]pyrimidine core : This moiety is known for its role in various biological activities, particularly in oncology.
  • Bromophenyl and trifluoromethyl substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

Structural Formula

The structural formula can be summarized as follows:

C19H16BrClF3N2O2S\text{C}_{19}\text{H}_{16}\text{BrClF}_3\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study: Antitumor Efficacy

In a study conducted by Shen et al. (2011), a series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against human tumor cell lines such as KB and HepG2. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that the thieno[3,2-d]pyrimidine scaffold is promising for further development in anticancer therapies .

The proposed mechanism of action for this compound involves:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes like topoisomerase II, which is crucial for DNA replication and repair.
  • Induction of apoptosis : The ability to trigger programmed cell death in cancer cells has been noted, which is vital for effective cancer treatment.

Antimicrobial Activity

Research has also suggested potential antimicrobial properties. In studies involving related compounds, antimicrobial assays demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . This indicates that modifications in the thieno[3,2-d]pyrimidine structure could lead to new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of electron-withdrawing groups (like bromine and trifluoromethyl) has been correlated with increased potency against cancer cells.

SubstituentEffect on Activity
BromophenylIncreases lipophilicity
TrifluoromethylEnhances biological target interaction
Acetamide groupModulates solubility

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